2-chloro-N-cyclobutyl-5-(trifluoromethyl)aniline
Description
Significance of Aniline (B41778) Derivatives in Chemical Synthesis
Aniline, the simplest aromatic amine, and its derivatives are foundational components in modern organic chemistry. guidechem.comgeeksforgeeks.org These compounds serve as versatile starting materials and crucial intermediates for a wide range of fine and commodity chemicals. guidechem.comcoherentmarketinsights.com The reactivity of the amino group and the aromatic ring allows for numerous chemical transformations, making aniline derivatives indispensable in various industrial sectors. geeksforgeeks.org
Key applications of aniline derivatives include:
Dye and Pigment Manufacturing: Historically, aniline was central to the synthetic dye industry, and its derivatives remain vital for producing a spectrum of dyes and pigments, including azo dyes and indigo. guidechem.comcoherentmarketinsights.com
Pharmaceuticals: Aniline derivatives are key building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). geeksforgeeks.org They are used to produce a wide array of drugs, including analgesics like paracetamol (acetaminophen), as well as antibiotics and antidepressants. guidechem.comcoherentmarketinsights.com
Polymers: A primary industrial use of aniline is in the production of methylene (B1212753) diphenyl diisocyanate (MDI), a precursor to polyurethane polymers used in foams, coatings, and elastomers. guidechem.comcoherentmarketinsights.com
Agrochemicals: Many herbicides, pesticides, and fungicides are synthesized from aniline-based intermediates, playing a critical role in modern agriculture. geeksforgeeks.orgcoherentmarketinsights.com
Rubber Processing: Aniline derivatives are used to manufacture antioxidants, accelerators, and other additives that enhance the durability and performance of rubber products. coherentmarketinsights.com
The broad utility of these compounds stems from their capacity to undergo reactions such as electrophilic aromatic substitution, diazotization, and N-alkylation, enabling the construction of complex molecular architectures. guidechem.comgeeksforgeeks.org
The Role of Halogenation (Chlorine) in Modulating Aromatic Reactivity
The introduction of halogen atoms, such as chlorine, onto an aromatic ring is a fundamental strategy for modulating the molecule's reactivity. This process, typically an electrophilic aromatic substitution, requires a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) to activate the halogen, making it a sufficiently strong electrophile to react with the benzene (B151609) ring. wikipedia.orgmt.comlibretexts.org
The presence of a chlorine atom on the aniline ring has two main effects:
Inductive Effect: Due to its electronegativity, chlorine withdraws electron density from the aromatic ring through the sigma bond (inductive effect). This withdrawal deactivates the ring, making it less susceptible to further electrophilic aromatic substitution compared to unsubstituted benzene. youtube.com
Resonance Effect: The lone pairs of electrons on the chlorine atom can be donated to the aromatic pi-system (resonance effect). This effect directs incoming electrophiles to the ortho and para positions.
While the inductive effect deactivates the ring, the resonance effect governs the regioselectivity of subsequent reactions. This dual role allows chemists to control both the rate and the position of further chemical modifications, making halogenation a critical tool in multi-step organic synthesis. chemguide.co.uk
Impact of the Trifluoromethyl Group on Electronic and Steric Properties of Aromatic Systems
The trifluoromethyl (-CF₃) group is a unique and powerful substituent used extensively in medicinal chemistry and materials science to fine-tune molecular properties. nih.gov Its influence is a result of the strong C-F bonds and the high electronegativity of fluorine. tcichemicals.com
Electronic Properties:
Strong Electron-Withdrawing Nature: The trifluoromethyl group is one of the most potent electron-withdrawing groups. tcichemicals.commdpi.com This effect significantly lowers the electron density of the aromatic ring, deactivating it towards electrophilic attack and increasing the acidity of nearby protons. tcichemicals.comwikipedia.org This property is often used to block metabolic oxidation sites in drug molecules. mdpi.com
Basicity Reduction: When attached to an aniline ring, the -CF₃ group's strong inductive pull reduces the electron density on the nitrogen atom, thereby decreasing its basicity.
Steric and Physicochemical Properties:
Lipophilicity: The -CF₃ group is highly lipophilic (fat-soluble), which can enhance a molecule's ability to cross biological membranes, a crucial factor in drug design. mdpi.comnih.gov
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic breakdown. This can increase the half-life of a drug in the body. mdpi.com
Bioisostere: The trifluoromethyl group is often used as a bioisostere for other groups like chlorine or methyl, allowing for the modification of electronic properties while maintaining a similar steric profile. mdpi.comwikipedia.org
The combination of these electronic and physical effects makes the -CF₃ group a valuable tool for optimizing the potency, selectivity, and pharmacokinetic profile of bioactive molecules. nih.gov
| Property | Chlorine (-Cl) | Trifluoromethyl (-CF₃) |
| Electronic Effect | Electron-withdrawing (inductive), electron-donating (resonance) | Strongly electron-withdrawing (inductive) |
| Directing Effect | Ortho, Para | Meta |
| Lipophilicity (Hansch π) | +0.71 | +0.88 |
| Metabolic Stability | Moderate | High |
Stereochemical and Conformational Implications of the Cyclobutyl Moiety
The cyclobutyl group, a four-membered cycloalkane, introduces distinct stereochemical and conformational constraints when attached to a molecule. Unlike planar aromatic rings or flexible acyclic chains, the cyclobutane (B1203170) ring is not flat; it adopts a puckered or "butterfly" conformation to relieve some of its inherent ring strain. researchgate.net
Key implications of the N-cyclobutyl group include:
Conformational Restriction: The puckered nature of the cyclobutane ring limits the rotational freedom around the nitrogen-cyclobutyl bond. This can lock the molecule into specific spatial arrangements, which can be critical for its interaction with biological targets like enzymes or receptors.
Steric Hindrance: The cyclobutyl group provides significant steric bulk around the nitrogen atom. This can influence the reactivity of the amine itself, for example, by sterically hindering its approach to a reactive center or by affecting the planarity of the nitrogen atom.
Defined Three-Dimensional Shape: Among small cycloalkanes, the cyclobutyl ring offers a balance of conformational restriction and stability. researchgate.net Its defined three-dimensional structure is increasingly utilized in medicinal chemistry to explore chemical space and improve binding affinity. rsc.org
Rationale for Investigating 2-chloro-N-cyclobutyl-5-(trifluoromethyl)aniline as a Model Compound
The compound this compound serves as an excellent model for studying the interplay of several important functional groups in organic chemistry. The rationale for its investigation is based on the combined influence of its distinct structural components:
Aniline Core: It provides a fundamental and widely used scaffold for building more complex molecules. nbinno.com
Dual Electron-Withdrawing Groups: The presence of both a chloro group and a trifluoromethyl group on the aromatic ring creates a highly electron-deficient system. This significantly modulates the nucleophilicity and basicity of the aniline nitrogen and the reactivity of the ring itself, providing a platform to study reactions under these specific electronic conditions.
Specific Regiochemistry: The substituents are placed in a 2,5-arrangement relative to the amino group. This specific placement influences the regioselectivity of any further reactions on the aromatic ring, as the directing effects of the three groups (amino, chloro, and trifluoromethyl) interact.
By studying this particular molecule, researchers can systematically deconstruct how halogenation, trifluoromethylation, and N-alkylation with a strained ring collectively impact chemical properties and reactivity. This knowledge is instrumental for the rational design of novel pharmaceuticals, agrochemicals, and functional materials.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-cyclobutyl-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3N/c12-9-5-4-7(11(13,14)15)6-10(9)16-8-2-1-3-8/h4-6,8,16H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJFUJJFSYMWJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro N Cyclobutyl 5 Trifluoromethyl Aniline
Strategies for N-Alkylation: Formation of the N-Cyclobutyl Moiety
The introduction of the cyclobutyl group onto the nitrogen atom of 2-chloro-5-(trifluoromethyl)aniline is a critical transformation. Several established synthetic methods can be employed for this N-alkylation, each with its own set of advantages and specific reaction conditions.
Reductive Amination Approaches
Reductive amination is a widely utilized and efficient method for the formation of carbon-nitrogen bonds. This approach typically involves the reaction of an amine with a carbonyl compound, in this case, 2-chloro-5-(trifluoromethyl)aniline with cyclobutanone (B123998), to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (STABH) being a common choice due to its mildness and selectivity.
The reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE), often with the addition of an acid catalyst like acetic acid to facilitate imine formation. The process is generally performed at room temperature, offering a convenient and high-yielding route to the N-cyclobutylated product.
| Starting Material | Reagents | Reducing Agent | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| 2-chloro-5-(trifluoromethyl)aniline | Cyclobutanone, Acetic Acid | Sodium triacetoxyborohydride (STABH) | Dichloromethane (DCM) | Room Temperature | Analogous reactions in medicinal chemistry literature |
Nucleophilic Substitution Reactions with Cyclobutyl Halides or Equivalents
Another classical approach for N-alkylation is the nucleophilic substitution reaction between 2-chloro-5-(trifluoromethyl)aniline and a cyclobutyl halide, such as cyclobutyl bromide or cyclobutyl iodide. In this reaction, the aniline (B41778) acts as a nucleophile, displacing the halide from the cyclobutyl ring.
This reaction is typically performed in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). The choice of solvent is crucial and often involves polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN) to facilitate the reaction. Elevated temperatures are usually required to drive the reaction to completion.
| Starting Material | Reagents | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| 2-chloro-5-(trifluoromethyl)aniline | Cyclobutyl bromide | Potassium carbonate (K₂CO₃) | Dimethylformamide (DMF) | 80-100 °C | General conditions for N-alkylation of anilines |
Palladium-Catalyzed C-N Cross-Coupling Methods
Modern synthetic organic chemistry offers powerful tools for the formation of C-N bonds, with palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, being at the forefront. This methodology allows for the coupling of an amine with an aryl halide or triflate. In the context of synthesizing 2-chloro-N-cyclobutyl-5-(trifluoromethyl)aniline, this could involve the reaction of 1,2-dichloro-4-(trifluoromethyl)benzene with cyclobutylamine (B51885).
This reaction requires a palladium catalyst, often in the form of a pre-catalyst or generated in situ from a palladium source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a suitable phosphine (B1218219) ligand. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphines like RuPhos or BrettPhos often being employed. A strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is also necessary. The reaction is typically carried out in an inert solvent like toluene (B28343) or dioxane at elevated temperatures.
| Starting Materials | Catalyst System | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| 1,2-dichloro-4-(trifluoromethyl)benzene, Cyclobutylamine | Pd₂(dba)₃, RuPhos | Sodium tert-butoxide (NaOtBu) | Toluene | 100-120 °C | Buchwald-Hartwig amination protocols wikipedia.orgrsc.org |
Regioselective Introduction of the Chloro Substituent
The synthesis of this compound also requires the precise placement of the chlorine atom at the 2-position of the aniline ring. This can be achieved either by starting with a pre-chlorinated aniline or by introducing the chlorine atom at a later stage of the synthesis.
Direct Halogenation of Precursors
Direct chlorination of an N-cyclobutyl-3-(trifluoromethyl)aniline precursor is a feasible route. The directing effects of the amino and trifluoromethyl groups on the aromatic ring will influence the regioselectivity of the chlorination. The amino group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. In N-cyclobutyl-3-(trifluoromethyl)aniline, the positions ortho to the amino group (positions 2 and 6) and para to the amino group (position 4) are activated. The position meta to the trifluoromethyl group is also position 2. Therefore, chlorination is expected to occur predominantly at the 2- and 4-positions.
Common chlorinating agents for this type of transformation include N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). The reaction is typically carried out in a suitable solvent, such as acetonitrile or dichloromethane. The regioselectivity can sometimes be influenced by the reaction conditions, including the choice of solvent and temperature. beilstein-journals.org
| Starting Material | Chlorinating Agent | Solvent | Temperature | Reference |
|---|---|---|---|---|
| N-cyclobutyl-3-(trifluoromethyl)aniline | N-chlorosuccinimide (NCS) | Acetonitrile | Room Temperature | General electrophilic aromatic substitution principles researchgate.net |
Halogen-Exchange Reactions
An alternative strategy for introducing the chloro substituent is through a halogen-exchange reaction, also known as a Finkelstein-type reaction for aromatic systems. This would involve starting with a precursor such as 2-bromo-N-cyclobutyl-5-(trifluoromethyl)aniline and replacing the bromine atom with a chlorine atom.
Copper-catalyzed halogen exchange reactions are well-established for aryl halides. organic-chemistry.orgresearchgate.netnih.gov These reactions typically employ a copper(I) salt, such as copper(I) chloride (CuCl), often in the presence of a ligand to facilitate the exchange. The reaction is usually carried out in a high-boiling polar aprotic solvent like DMF or N,N-dimethylacetamide (DMA) at elevated temperatures. The success of this reaction depends on the relative bond strengths and the reaction equilibrium.
| Starting Material | Reagents | Catalyst | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| 2-bromo-N-cyclobutyl-5-(trifluoromethyl)aniline | Copper(I) chloride (CuCl) | - | Dimethylformamide (DMF) | 120-150 °C | Aromatic Finkelstein reaction literature organic-chemistry.orgresearchgate.netnih.gov |
Incorporation of the Trifluoromethyl Group at the 5-Position
The introduction of a trifluoromethyl (-CF3) group onto an aromatic ring is a critical step in the synthesis of many modern pharmaceuticals and agrochemicals due to the unique electronic properties it imparts. For the synthesis of this compound, this can be achieved through several strategies, primarily categorized as electrophilic or nucleophilic trifluoromethylation.
Electrophilic trifluoromethylation involves the reaction of an electron-rich aromatic precursor with a reagent that delivers an electrophilic "CF3+" equivalent. In the context of synthesizing the target molecule, a plausible precursor for this reaction is 2-chloro-N-cyclobutylaniline. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. With the ortho position (relative to the amino group) being sterically hindered by the chlorine atom and the N-cyclobutyl group, the trifluoromethylation is expected to occur predominantly at the para position, which corresponds to the desired 5-position.
A variety of electrophilic trifluoromethylating reagents have been developed and are commercially available. chem-station.com Among the most common are hypervalent iodine compounds, such as Togni's reagents, and sulfonium (B1226848) salts, like Umemoto's reagents. chem-station.comnih.gov
The general reaction can be depicted as follows:
Precursor: 2-chloro-N-cyclobutylaniline Reagent: Electrophilic trifluoromethylating agent (e.g., Togni's reagent II) Product: this compound
The reaction conditions for such transformations are typically mild, often proceeding at room temperature in a suitable organic solvent. nih.gov
| Reagent Class | Specific Example | Typical Conditions | Reference |
| Hypervalent Iodine | Togni's Reagent II | Polar organic solvent, room temperature | nih.gov |
| Sulfonium Salts | Umemoto's Reagent | Aprotic solvent, often with a promoter | beilstein-journals.org |
It is important to note that the reactivity and regioselectivity can be influenced by the specific reagent chosen and the presence of other functional groups on the aniline ring. beilstein-journals.org
Nucleophilic trifluoromethylation strategies introduce a "CF3-" nucleophile and are suitable for aromatic rings bearing a leaving group, such as a halide, at the desired position. For the synthesis of the target compound, a suitable precursor would be an aniline derivative with a leaving group at the 5-position, for instance, 2-chloro-5-iodo-N-cyclobutylaniline.
Common sources of the trifluoromethyl nucleophile include trifluoromethyltrimethylsilane (TMSCF3), often activated by a fluoride (B91410) source, and fluoroform (HCF3) in the presence of a strong base. beilstein-journals.org Copper catalysts are frequently employed to facilitate these cross-coupling reactions.
A representative reaction scheme is:
Precursor: 2-chloro-5-halo-N-cyclobutylaniline (where halo = I, Br) Reagent: TMSCF3, Cu(I) salt, fluoride source Product: this compound
| CF3 Source | Catalyst/Activator | Typical Conditions | Reference |
| TMSCF3 | CuI, KF | Aprotic polar solvent (e.g., DMF, NMP), elevated temperature | beilstein-journals.org |
| HCF3 | KHMDS in triglyme | Low temperature (-40 °C) | beilstein-journals.org |
This approach offers an alternative to electrophilic methods, particularly when the required halo-substituted precursor is readily available.
Tandem, or one-pot, reactions offer an efficient approach to synthesizing complex molecules by combining multiple reaction steps in a single reaction vessel, thereby avoiding the isolation of intermediates. researchgate.net While a specific tandem reaction for the direct synthesis of this compound is not widely reported, the principles of one-pot synthesis can be applied to construct a multi-substituted aniline precursor.
For instance, a hypothetical one-pot synthesis could involve the sequential functionalization of a simpler aniline derivative. It is conceivable that a process could be designed where an N-alkylation is followed by a regioselective trifluoromethylation in the same reaction vessel. However, achieving high selectivity and yield in such a sequence would be challenging due to competing side reactions and the need for compatible reaction conditions. More commonly, multi-component reactions are employed for the synthesis of highly substituted heterocyclic compounds, and similar strategies could be adapted for the synthesis of functionalized anilines. nih.gov
Convergent Synthesis Pathways for the Target Compound
Convergent synthesis involves the separate synthesis of key fragments of the target molecule, which are then combined in the final stages. This approach is often more efficient for complex molecules.
A highly practical and common approach to the synthesis of this compound is the stepwise assembly starting from the readily available intermediate, 2-chloro-5-(trifluoromethyl)aniline. This key intermediate can be synthesized via several routes, including the reduction of 4-chloro-3-nitrobenzotrifluoride.
Once 2-chloro-5-(trifluoromethyl)aniline is obtained, the N-cyclobutyl group can be introduced via two primary methods:
Reductive Amination: This is a widely used method for the formation of C-N bonds and involves the reaction of the aniline with cyclobutanone in the presence of a reducing agent. Sodium triacetoxyborohydride (STAB) is a particularly mild and selective reagent for this transformation, tolerating a wide range of functional groups. rsc.orglookchem.com
Reactants: 2-chloro-5-(trifluoromethyl)aniline, cyclobutanone Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3) Solvent: Dichloroethane (DCE) or Tetrahydrofuran (THF) Product: this compound
| Reducing Agent | Solvent | Additive (optional) | Typical Yield | Reference |
| NaBH(OAc)3 | DCE | Acetic Acid | High | rsc.org |
| NaBH4 (stepwise) | Methanol (for imine formation) | - | Good to High | rsc.org |
Direct N-Alkylation: This method involves the reaction of the aniline with a cyclobutyl electrophile, such as cyclobutyl bromide or cyclobutyl tosylate, in the presence of a base.
Reactants: 2-chloro-5-(trifluoromethyl)aniline, cyclobutyl bromide Base: K2CO3, NaH, or an organic base Solvent: Aprotic polar solvent (e.g., DMF, acetonitrile) Product: this compound
This direct alkylation can sometimes lead to over-alkylation, making reductive amination the more commonly preferred method for achieving mono-alkylation.
Functional group interconversion (FGI) is a strategy where one functional group is transformed into another at a late stage of the synthesis. chemicalbook.com This can be advantageous if a particular functional group is not compatible with earlier reaction conditions.
In the synthesis of this compound, one could envision a scenario where the trifluoromethyl group is introduced after the N-cyclobutylation. For example, N-cyclobutyl-2-chloro-5-iodoaniline could be subjected to a nucleophilic trifluoromethylation reaction as described in section 2.3.2.
Another possibility is the late-stage introduction of the chlorine atom. A Sandmeyer reaction on a precursor like 2-amino-N-cyclobutyl-5-(trifluoromethyl)aniline could potentially install the chloro group. acs.orgguidechem.com The Sandmeyer reaction involves the conversion of an aryl amine to a diazonium salt, which is then displaced by a nucleophile, in this case, chloride. acs.orgguidechem.com
These late-stage functionalization approaches provide flexibility in the synthetic design, allowing for the diversification of analogues from a common intermediate. nih.gov
Purification and Isolation Techniques for Complex Aromatic Amines
The purification of complex aromatic amines like this compound requires specific techniques to remove unreacted starting materials, reagents, and byproducts. The basic nature of the amine group and the presence of halogen and trifluoromethyl substituents influence the choice of purification method.
Chromatography
Column chromatography is a primary method for purifying aromatic amines. acs.org Due to the basicity of amines, which can lead to strong interactions and poor separation on standard acidic silica (B1680970) gel, modifications to the stationary or mobile phase are often necessary.
Normal-Phase Chromatography : Standard silica gel can be used, but it often requires the addition of a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent (e.g., a hexane/ethyl acetate (B1210297) mixture). This modifier competes with the product for acidic sites on the silica, preventing peak tailing and improving separation.
Amine-Functionalized Silica : Using a stationary phase where the silica surface is functionalized with amino groups can provide excellent separation for basic compounds without needing a mobile phase modifier.
Reversed-Phase Chromatography : For more polar amines, reversed-phase chromatography (e.g., C18 silica) with a mobile phase of water/acetonitrile or water/methanol, often containing a pH buffer, can be effective.
Distillation
For thermally stable and volatile aromatic amines, distillation under reduced pressure is a highly effective purification method, particularly on an industrial scale. google.com This technique separates compounds based on differences in their boiling points. Operating the distillation under vacuum (e.g., 10 to 1,000 mbar) allows the compound to boil at a lower temperature, preventing thermal decomposition. google.com
Crystallization and Salt Formation
Crystallization can yield highly pure material if the aromatic amine is a solid at room temperature. An effective technique for purifying basic amines involves their temporary conversion into a salt. By treating the crude product mixture with an acid (e.g., hydrochloric acid or trichloroacetic acid), the amine is protonated to form a salt, which often has different solubility properties than the neutral impurities. This salt can be selectively precipitated from a suitable solvent, isolated by filtration, and then neutralized with a base to regenerate the pure free amine.
Liquid-Liquid Extraction
Extraction is a fundamental workup and purification step. After the reaction, the mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove impurities.
Acid Wash : Washing with a dilute aqueous acid (e.g., 1M HCl) will protonate the desired amine, moving it into the aqueous phase while leaving non-basic impurities in the organic layer. The aqueous layer can then be separated, basified (e.g., with NaOH), and re-extracted with an organic solvent to recover the pure amine.
Base Wash : A wash with a dilute base (e.g., aqueous NaHCO₃ or NaOH) can remove acidic impurities or unreacted acidic catalysts.
Brine Wash : A final wash with a saturated sodium chloride solution (brine) is used to remove residual water from the organic phase before drying and solvent evaporation.
| Technique | Principle | Application | Advantages | Disadvantages |
|---|---|---|---|---|
| Column Chromatography | Differential adsorption on a stationary phase | Lab-scale purification; separation of closely related compounds | High resolution; applicable to a wide range of compounds | Requires large solvent volumes; can be time-consuming |
| Vacuum Distillation | Separation by boiling point differences under reduced pressure | Large-scale purification of thermally stable, volatile compounds | Efficient for large quantities; solvent-free | Requires thermal stability; not suitable for non-volatile compounds google.com |
| Crystallization (via Salt Formation) | Selective precipitation of an amine salt | Purification of solid amines or those that form crystalline salts | Can yield very high purity; cost-effective | Product must be solid or form a stable, crystalline salt |
| Liquid-Liquid Extraction | Partitioning between immiscible liquid phases based on acidity/basicity | Initial workup and removal of acidic/basic impurities | Simple, rapid, and effective for gross separation | Limited separation power; generates aqueous waste |
Advanced Reactivity and Mechanistic Studies of 2 Chloro N Cyclobutyl 5 Trifluoromethyl Aniline
Electronic and Steric Effects of Substituents on Aniline (B41778) Reactivity
The combination of a potent electron-withdrawing group, a halogen with dual electronic character, and a sterically demanding N-alkyl substituent creates a complex reactivity profile. Understanding these individual contributions is key to predicting the outcomes of reactions involving this molecule.
Influence of the Trifluoromethyl Group on Aromatic Ring Activation and Deactivation
The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups used in organic chemistry. mdpi.com Its influence on the reactivity of the aniline ring is profound and primarily stems from a strong negative inductive effect (-I effect).
Aromatic Ring Deactivation: By strongly pulling electron density away from the benzene (B151609) ring, the -CF3 group significantly deactivates the ring towards electrophilic aromatic substitution (EAS). mdpi.com This deactivation makes reactions like nitration, halogenation, or Friedel-Crafts acylation substantially more difficult compared to unsubstituted aniline. The reduced electron density on the ring makes it less attractive to incoming electrophiles.
Directing Effects: As a deactivating group, the -CF3 substituent is a meta-director for electrophilic substitution. Therefore, any successful EAS reaction would be expected to direct the incoming electrophile to the positions meta to the -CF3 group (C4 and C6).
Activation towards Nucleophilic Aromatic Substitution (SNAr): Conversely, the strong electron-withdrawing nature of the -CF3 group, in concert with the ortho-chloro substituent, can activate the ring towards nucleophilic aromatic substitution, particularly at the chlorine-bearing carbon.
Table 1: Hammett Substituent Constants (σ) for -CF3 and -Cl Groups
| Substituent | σ_meta | σ_para |
| -CF3 | 0.43 | 0.54 |
| -Cl | 0.37 | 0.23 |
Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195. wikipedia.orgpitt.edu The positive values indicate the electron-withdrawing nature of these substituents.
Impact of Ortho-Chloro Substitution on Electrophilic and Nucleophilic Processes
The chlorine atom at the ortho position relative to the amino group introduces both electronic and steric effects.
Electronic Effects: The chloro group exhibits a dual electronic nature. It is electron-withdrawing via its inductive effect (-I), which further deactivates the aromatic ring towards electrophilic attack. quora.com However, it can also donate electron density through its resonance effect (+M) due to the presence of lone pairs. While the inductive effect generally dominates for halogens, this resonance can still influence regioselectivity. quora.com In the context of 2-chloro-N-cyclobutyl-5-(trifluoromethyl)aniline, the combined -I effects of both the chloro and trifluoromethyl groups render the ring highly electron-deficient.
Steric Hindrance (Ortho Effect): The presence of the chlorine atom ortho to the amino group creates significant steric hindrance. This "ortho effect" can impede the approach of reagents to the nitrogen atom and to the adjacent C6 position of the ring. This steric crowding can also force the N-cyclobutylamino group out of the plane of the benzene ring, which would disrupt the resonance between the nitrogen lone pair and the aromatic system, thereby decreasing the ring's activation from the amino group.
Stereoelectronic Control by the N-Cyclobutyl Group on Nitrogen-Centered Reactions
The N-cyclobutyl group is a moderately bulky substituent that plays a crucial role in modulating the reactivity of the nitrogen atom.
Steric Shielding: Compared to smaller alkyl groups like methyl or ethyl, the cyclobutyl group provides a greater degree of steric shielding to the nitrogen lone pair. This hindrance can decrease the rate of reactions that involve direct attack at the nitrogen, such as acylation, sulfonylation, and alkylation. rsc.org Reagents must overcome a higher steric barrier to approach the nucleophilic nitrogen center.
Basicity Reduction: The steric bulk of the N-cyclobutyl group, combined with the ortho-chloro substituent, can hinder the solvation of the corresponding anilinium ion. This steric inhibition of solvation leads to a decrease in the basicity of the nitrogen atom compared to less hindered anilines.
Conformational Influence: The cyclobutyl group's conformational preferences can influence the orientation of the nitrogen's lone pair of electrons, potentially affecting its availability for participation in resonance with the aromatic ring or for reaction with electrophiles.
Reaction Pathways Involving the Amino Group
The secondary amino group in this compound is a key site for chemical modification, though its reactivity is tempered by the electronic and steric factors discussed above.
Acylation, Sulfonylation, and Carbamoil-Type Reactions
These reactions involve the nucleophilic attack of the nitrogen atom on an electrophilic center. The reduced nucleophilicity of the nitrogen in the target molecule, due to the electron-withdrawing substituents, means that these reactions may require forcing conditions or specific catalysts. researchgate.netresearchgate.net
Acylation: This reaction, typically with an acyl chloride or anhydride, would convert the secondary amine into a tertiary amide. libretexts.orgncert.nic.in Due to the deactivation of the aniline nitrogen, the reaction may proceed slowly and could benefit from the use of a strong base or acylation catalysts to enhance the electrophilicity of the acylating agent. pearson.com For instance, catalytic amounts of Lewis acids like bismuth(III) triflate have been shown to facilitate the acylation of deactivated aromatic systems. researchgate.net
Sulfonylation: Reaction with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base (like pyridine) would yield a sulfonamide. The steric hindrance from both the ortho-chloro and N-cyclobutyl groups, coupled with the reduced nucleophilicity, would likely make this transformation challenging. Modern methods, such as visible-light-mediated sulfonylation, have been developed to functionalize complex and electron-deficient anilines and may offer a viable synthetic route. nih.govbohrium.comrsc.orgmdpi.com
Carbamoil-Type Reactions: The reaction with an isocyanate would lead to the formation of a substituted urea. This reaction is generally robust but may be slowed by the steric hindrance and reduced nucleophilicity of the amine.
Table 2: Representative Conditions for N-Functionalization of Deactivated Amines
| Reaction Type | Reagent | Catalyst/Base | Typical Conditions | Product |
| Acylation | Acetic Anhydride | Pyridine (B92270) or DMAP | Room Temp to Reflux | N-Arylacetamide |
| Sulfonylation | Ts-Cl | Pyridine | 0 °C to Room Temp | N-Arylsulfonamide |
| Urea Formation | Phenyl Isocyanate | None or Lewis Acid | Room Temp | N,N'-Diarylurea |
Diazotization and Subsequent Transformations
The reaction of amines with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid, is known as diazotization. The outcome of this reaction is critically dependent on whether the amine is primary, secondary, or tertiary. jove.com
Primary Aromatic Amines: These amines form relatively stable diazonium salts (Ar-N₂⁺), which are exceptionally versatile intermediates in organic synthesis. byjus.com
Secondary Aromatic Amines: In contrast, secondary amines, such as this compound, react with nitrous acid to form N-nitrosamines. chemistrysteps.comveeprho.comlibretexts.org The reaction proceeds via the attack of the nucleophilic amine nitrogen on the nitrosonium ion (NO⁺). The resulting intermediate loses a proton to yield the stable N-nitrosamine product (Ar(R)N-N=O). chemistrysteps.com Unlike the reaction with primary amines, the process stops at this stage because there are no further protons on the nitrogen to be eliminated for the formation of a diazonium ion. chemistrysteps.comyoutube.com N-nitrosamines are a class of compounds that are often potent carcinogens, and their formation is a characteristic reaction of secondary amines. nih.gov
Table 3: Comparison of Diazotization Products for Primary vs. Secondary Aromatic Amines
| Amine Type | Reactant | Reagent | Product | Key Feature |
| Primary Aromatic Amine | Ar-NH₂ | NaNO₂, HCl (aq), 0-5 °C | Ar-N₂⁺ Cl⁻ | Formation of a diazonium salt |
| Secondary Aromatic Amine | Ar-NHR | NaNO₂, HCl (aq), 0-5 °C | Ar-N(R)-N=O | Formation of an N-nitrosamine |
Condensation Reactions with Carbonyl Compounds
The secondary amine functionality of this compound serves as a nucleophilic center, enabling a variety of condensation reactions with carbonyl compounds such as aldehydes and ketones. A significant application of this reactivity is in the synthesis of heterocyclic structures, most notably quinolines and related scaffolds, which are prevalent in medicinal chemistry and materials science.
One of the primary reactions in this category is the formation of an enamine or iminium ion intermediate upon reaction with a carbonyl compound. This intermediate can subsequently undergo intramolecular cyclization, particularly if the carbonyl compound possesses an appropriate tether. A classic example of such a transformation is the Pictet-Spengler reaction . wikipedia.orgnrochemistry.comjk-sci.comnih.gov In a typical Pictet-Spengler pathway, a β-arylethylamine condenses with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic substitution with the electron-rich aromatic ring to yield a tetrahydroisoquinoline. wikipedia.org While the substrate is an aniline rather than a β-arylethylamine, analogous acid-catalyzed cyclizations onto the aniline ring are well-established for forming various heterocyclic systems. nrochemistry.comjk-sci.com
Furthermore, the reaction of anilines with α,β-unsaturated carbonyl compounds is a cornerstone of several named reactions for quinoline (B57606) synthesis, such as the Doebner-von Miller reaction . iipseries.org In this type of reaction, the aniline first undergoes a Michael addition to the unsaturated system, followed by cyclization and oxidation to furnish the quinoline ring. The presence of the electron-withdrawing trifluoromethyl group on the aniline ring would be expected to decrease the nucleophilicity of the aromatic system, potentially requiring harsher conditions for electrophilic cyclization. Conversely, the N-cyclobutyl group provides steric bulk that can influence the regioselectivity of these reactions.
The general course for the synthesis of quinolines from anilines and carbonyl compounds can be summarized in the following table, illustrating the versatility of this approach.
| Name Reaction | Carbonyl Component | General Product |
| Friedländer Synthesis | β-ketoester or β-ketoaldehyde | Substituted quinoline |
| Combes Quinoline Synthesis | 1,3-dicarbonyl compound | 2,4-disubstituted quinoline |
| Doebner-von Miller Reaction | α,β-unsaturated aldehyde or ketone | Substituted quinoline |
These reactions highlight the potential of this compound to serve as a building block for complex heterocyclic molecules through judicious choice of the carbonyl reaction partner and reaction conditions.
Transformations at the Chloro-Substituted Aromatic Position
The chlorine atom on the aromatic ring of this compound is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. For a substrate like this compound, the chloro substituent, while generally less reactive than bromo or iodo analogues, can participate in these transformations, often requiring more specialized catalyst systems. wikipedia.org
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This method is highly effective for the formation of biaryl compounds. The electron-withdrawing trifluoromethyl group can enhance the rate of oxidative addition of the aryl chloride to the palladium(0) catalyst, a key step in the catalytic cycle.
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orgrsc.org This reaction is instrumental in the synthesis of arylalkynes. For aryl chlorides, particularly electron-deficient ones, the use of bulky, electron-rich phosphine (B1218219) ligands is often necessary to achieve efficient coupling. libretexts.orgrsc.org
Buchwald-Hartwig Amination: This powerful reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orgorganic-chemistry.orgrug.nl While the substrate already contains an N-cyclobutylamino group, further functionalization at the chloro position with a different amine is conceivable. The choice of ligand is crucial in these reactions to promote the reductive elimination step that forms the C-N bond. wikipedia.org
The following table summarizes typical conditions for these cross-coupling reactions involving aryl chlorides.
| Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base |
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(OAc)₂ / SPhos | K₃PO₄ |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI | Et₃N |
| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ / BINAP | NaOtBu |
The presence of the strongly electron-withdrawing trifluoromethyl group para to the chloro substituent significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) . This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.
The rate of an SNAr reaction is highly dependent on the nature of the nucleophile and the stability of the intermediate complex. Strong nucleophiles such as alkoxides, thiolates, and amines can readily displace the chloride. The reaction is generally favored by polar aprotic solvents which can solvate the cation of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.
For this compound, reaction with a nucleophile (Nu⁻) would proceed as follows:
Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the chlorine, forming a negatively charged Meisenheimer intermediate. The negative charge is delocalized onto the trifluoromethyl group through resonance.
Elimination of the leaving group: The chloride ion is expelled, and the aromaticity of the ring is restored, yielding the substituted product.
The rate of this reaction is influenced by both the electron-withdrawing power of the trifluoromethyl group and the steric hindrance posed by the adjacent N-cyclobutylamino group.
Reactivity of the Trifluoromethyl Group under Various Conditions
The trifluoromethyl (CF₃) group is generally considered to be one of the most stable functional groups in organic chemistry due to the high strength of the carbon-fluorine bond. tcichemicals.com It is largely inert to many common reaction conditions. However, under specific and often harsh conditions, the trifluoromethyl group can undergo transformations.
One of the few known reactions of aromatic trifluoromethyl groups is hydrolysis to a carboxylic acid . This typically requires strong acidic conditions, such as concentrated sulfuric acid at elevated temperatures. acs.orgacs.org The extreme conditions needed for this transformation underscore the stability of the CF₃ group.
More recent research has explored selective transformations of the C-F bonds within the trifluoromethyl group, often assisted by neighboring group participation or specialized reagents. tcichemicals.comresearchgate.net For instance, defluorinative functionalization can lead to the formation of difluoromethyl or monofluoromethyl groups, which have distinct electronic properties from the parent trifluoromethyl group. researchgate.net These transformations, however, are at the forefront of organofluorine chemistry and require highly specific methodologies. In the context of this compound, it is expected that the trifluoromethyl group would remain intact under the conditions typically employed for reactions at the amino and chloro functionalities.
Detailed Mechanistic Investigations of Key Transformations
Understanding the detailed mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. Kinetic isotope effect studies are a powerful tool for elucidating reaction mechanisms, particularly for identifying rate-determining steps and the nature of transition states.
The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org For the reactions of this compound, KIE studies could provide valuable insights into the mechanisms of palladium-catalyzed cross-coupling reactions.
In Suzuki-Miyaura and Buchwald-Hartwig reactions , a primary ¹³C KIE at the carbon atom bearing the chlorine (the C-Cl bond) can help determine if the oxidative addition of the aryl chloride to the palladium center is the rate-determining step. acs.orgnih.govnih.govnih.govacs.org A significant k¹²/k¹³ > 1 would indicate that the C-Cl bond is being broken in the transition state of the rate-limiting step. For instance, studies on the Buchwald-Hartwig amination of aryl chlorides have shown that oxidative addition is often the first irreversible step in the catalytic cycle. acs.orgnih.gov
Similarly, a deuterium (B1214612) KIE (kH/kD) could be measured by replacing the hydrogen atoms on the cyclobutyl group or the N-H proton (if present in a related primary aniline) to probe their involvement in the reaction mechanism. For example, in the Buchwald-Hartwig amination, a secondary KIE at the amine N-H bond could provide information about the deprotonation step.
The following table presents hypothetical KIE values and their mechanistic implications for the Buchwald-Hartwig amination of this compound.
| Isotopic Substitution | Measured KIE (k_light / k_heavy) | Mechanistic Implication |
| ¹²C/¹³C at C-Cl | > 1.02 | C-Cl bond cleavage is part of the rate-determining step (oxidative addition). |
| ¹²C/¹³C at C-Cl | ≈ 1 | C-Cl bond cleavage occurs after the rate-determining step. |
| ¹⁴N/¹⁵N at Amine | > 1.01 | C-N bond formation is involved in the rate-determining step (reductive elimination). |
| ¹⁴N/¹⁵N at Amine | ≈ 1 | C-N bond formation occurs after the rate-determining step. |
These types of mechanistic studies, combining experimental kinetics with computational modeling, are essential for a deep understanding of the reactivity of complex molecules like this compound and for the rational design of new synthetic methodologies.
Identification and Trapping of Reactive Intermediates
In the context of nucleophilic aromatic substitution (SNAr) reactions, which is the anticipated pathway for this compound, the primary reactive intermediates are Meisenheimer complexes and, in some cases, zwitterionic species. The generally accepted mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.orgyoutube.com This intermediate is characterized by the temporary loss of aromaticity and the formation of a tetrahedral carbon at the site of nucleophilic attack. libretexts.org
For reactions involving amine nucleophiles, such as aniline derivatives, a zwitterionic intermediate can be formed prior to or concurrently with the Meisenheimer complex. nih.govresearchgate.net This occurs through the initial attack of the neutral amine on the electrophilic aromatic ring, leading to a species with a positively charged nitrogen and a negatively charged ring. The stability of this zwitterionic intermediate is influenced by the solvent and the electronic nature of both the nucleophile and the substrate. nih.gov In protic solvents, proton transfer steps can play a crucial role in the mechanism.
While specific trapping experiments for the reactive intermediates of this compound have not been reported, studies on analogous systems provide insight into how these species can be identified. For instance, in reactions of highly activated electrophiles, stable Meisenheimer complexes have been isolated and characterized. nih.gov Spectroscopic techniques such as NMR and UV-Vis spectroscopy are commonly employed to detect the formation of these colored intermediates. researchgate.net
Trapping experiments often involve the use of reagents that can react specifically with the intermediate. For example, in cases where a benzyne (B1209423) intermediate is formed (typically under strongly basic conditions and without strong electron-withdrawing groups), it can be "trapped" by dienes like furan (B31954) in a Diels-Alder reaction. chemistrysteps.commasterorganicchemistry.com However, for the SNAr mechanism expected for the title compound, the focus would be on detecting the Meisenheimer complex.
The table below summarizes the types of reactive intermediates generally observed in SNAr reactions of related aromatic compounds.
| Reactive Intermediate | Description | Method of Identification/Trapping |
| Meisenheimer Complex | A negatively charged, non-aromatic cyclohexadienyl anion formed by the addition of a nucleophile to an electron-deficient aromatic ring. libretexts.org | Isolation at low temperatures, NMR spectroscopy, UV-Vis spectroscopy. |
| Zwitterionic Intermediate | A neutral molecule with a positive and a negative electrical charge at different locations within that molecule. In SNAr with amines, it involves a positively charged amino group and a negatively charged ring. researchgate.netbyjus.com | Kinetic studies showing dependence on amine concentration, spectroscopic observation in some cases. researchgate.netnih.gov |
Hammett Plot Analyses for Substituent Effects
Hammett plot analysis is a powerful tool for elucidating the electronic effects of substituents on the rates and mechanisms of reactions. In the context of SNAr reactions involving anilines, a Hammett plot is constructed by plotting the logarithm of the second-order rate constants (log k) for a series of substituted anilines against the Hammett substituent constant (σ). The slope of this plot, known as the reaction constant (ρ), provides valuable information about the transition state of the rate-determining step.
For nucleophilic aromatic substitution reactions where a substituted aniline acts as the nucleophile, a negative ρ value is typically observed. This indicates that electron-donating groups on the aniline ring accelerate the reaction, while electron-withdrawing groups retard it. A negative ρ value signifies the development of a positive charge at the reaction center in the transition state, which is consistent with the nucleophilic attack of the aniline nitrogen on the electrophilic aromatic substrate. The magnitude of the ρ value reflects the sensitivity of the reaction to substituent effects.
While a specific Hammett plot for the reaction of this compound is not available, studies on similar systems, such as the anilinolysis of other activated haloarenes, provide expected trends. For example, the anilinolysis of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole shows a significant dependence on the substituent of the aniline. researchgate.net
Non-linear Hammett plots can also be observed in SNAr reactions. A concave upward curve, for instance, may suggest a change in the rate-determining step or the reaction mechanism as the electronic nature of the substituent is varied. researchgate.net This could involve a shift from the formation of the Meisenheimer complex being rate-determining to its decomposition, or a change in the extent of bond formation and breaking in the transition state.
The table below presents hypothetical Hammett data for a generic SNAr reaction involving a substituted aniline to illustrate the principles of Hammett analysis.
| Substituent (X) on Aniline | Hammett Constant (σ) | Relative Rate Constant (krel) | log(krel) |
| -OCH3 | -0.27 | 15.8 | 1.20 |
| -CH3 | -0.17 | 7.9 | 0.90 |
| -H | 0.00 | 1.0 | 0.00 |
| -Cl | 0.23 | 0.3 | -0.52 |
| -NO2 | 0.78 | 0.01 | -2.00 |
A plot of log(krel) versus σ for this hypothetical data would yield a straight line with a negative slope (ρ), indicating that electron-donating groups stabilize the transition state and accelerate the reaction. The magnitude of ρ would quantify the sensitivity of this generic reaction to the electronic effects of the substituents on the aniline nucleophile.
Exploration of Derivatives and Structural Modifications of 2 Chloro N Cyclobutyl 5 Trifluoromethyl Aniline
Systematic Variation of the N-Cyclobutyl Moiety
The N-cyclobutyl substituent is a key feature of the parent molecule, contributing to its lipophilicity and spatial arrangement. Modifying this group can significantly alter the compound's interaction with biological targets.
Synthesis of Homologs (e.g., N-cyclopropyl, N-cyclopentyl)
The synthesis of N-cycloalkyl homologs of 2-chloro-5-(trifluoromethyl)aniline, such as those containing cyclopropyl (B3062369) or cyclopentyl groups, can be achieved through standard N-alkylation techniques. A common and efficient method is reductive amination. This process involves the reaction of the parent aniline (B41778), 2-chloro-5-(trifluoromethyl)aniline, with the corresponding cycloalkanone (cyclopropanone or cyclopentanone). The reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
Another viable route is the direct alkylation of 2-chloro-5-(trifluoromethyl)aniline with a cycloalkyl halide (e.g., bromocyclopropane (B120050) or bromocyclopentane) in the presence of a base to neutralize the hydrogen halide byproduct. However, this method can sometimes lead to overalkylation, yielding tertiary amines. A more controlled and modern approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. For instance, reacting 2-chloro-5-(trifluoromethyl)aniline with cyclobutylamine (B51885), catalyzed by a palladium complex, can also yield the parent compound and this methodology could be extended to cyclopropylamine (B47189) and cyclopentylamine (B150401) for the synthesis of the respective homologs.
| Homolog | Starting Materials | Synthetic Method |
| 2-chloro-N-cyclopropyl -5-(trifluoromethyl)aniline | 2-chloro-5-(trifluoromethyl)aniline, Cyclopropanone | Reductive Amination |
| 2-chloro-N-cyclopentyl -5-(trifluoromethyl)aniline | 2-chloro-5-(trifluoromethyl)aniline, Cyclopentanone | Reductive Amination |
Introduction of Substituents on the Cyclobutyl Ring
Introducing substituents onto the cyclobutyl ring adds another layer of structural diversity. This can be accomplished by utilizing pre-functionalized cyclobutane (B1203170) derivatives in the synthesis. For example, a substituted cyclobutanone (B123998), such as 3-methoxycyclobutanone, can be reacted with 2-chloro-5-(trifluoromethyl)aniline via reductive amination to yield N-(3-methoxycyclobutyl)-2-chloro-5-(trifluoromethyl)aniline. This approach allows for the introduction of a wide variety of functional groups, including alkyl, hydroxyl, or amino groups, depending on the availability of the corresponding substituted cyclobutanone.
Alternatively, a multi-step synthesis can be envisioned where a substituted cyclobutylamine is prepared first and then coupled with 2-chloro-5-(trifluoromethyl)benzene. The synthesis of substituted cyclobutylamines can be complex, but various methods have been reported in the literature, providing access to these key intermediates. researchgate.net
| Derivative Example | Key Intermediate | Synthetic Approach |
| N-(3-methylcyclobutyl)-2-chloro-5-(trifluoromethyl)aniline | 3-methylcyclobutanone | Reductive Amination |
| N-(3-hydroxycyclobutyl)-2-chloro-5-(trifluoromethyl)aniline | 3-hydroxycyclobutanone | Reductive Amination |
Synthesis of Spirocyclic and Fused-Ring Analogs
Creating spirocyclic or fused-ring analogs involves replacing the simple N-cyclobutyl group with a more complex, rigid scaffold. Spirocycles, which contain two rings connected by a single common atom, are of particular interest in medicinal chemistry due to their defined three-dimensional structures. The synthesis of an N-spirocyclic analog would typically involve the preparation of a spirocyclic amine, which is then coupled to the 2-chloro-5-(trifluoromethyl)aniline core.
For instance, a spiro[3.3]heptan-2-amine could be synthesized and then undergo N-arylation with 2-chloro-5-(trifluoromethyl)benzene using methods like the Buchwald-Hartwig amination. More advanced strategies for creating complex spiro[cyclobutane-1,1'-indene] frameworks involve cascade reactions of specific precursors with alkynyl cyclobutanols. researchgate.net While not starting from the aniline itself, these methods highlight pathways to construct intricate spirocyclic amine building blocks that could subsequently be attached to the desired aromatic ring. researchgate.netnih.gov
Alterations in Halogenation Patterns on the Aromatic Ring
The electronic properties of the aromatic ring are significantly influenced by the nature and position of its halogen substituents. Modifying the halogenation pattern of 2-chloro-N-cyclobutyl-5-(trifluoromethyl)aniline can fine-tune these properties.
Synthesis of Di- or Tri-halogenated Analogs
The introduction of additional halogen atoms onto the aromatic ring can be achieved through electrophilic aromatic substitution. Direct halogenation of this compound is a potential route. However, the directing effects of the existing substituents (the amino group is ortho-, para-directing, while the chloro and trifluoromethyl groups are meta-directing) must be considered, which can lead to a mixture of regioisomers.
| Derivative Example | Plausible Synthetic Route | Key Reagent |
| 2,4-dichloro-N-cyclobutyl-5-(trifluoromethyl)aniline | 1. Chlorination of 2-chloro-5-(trifluoromethyl)aniline. 2. N-alkylation with cyclobutanone. | N-Chlorosuccinimide (NCS) |
| 2-bromo-4-chloro-N-cyclobutyl-5-(trifluoromethyl)aniline | 1. Bromination of 2-chloro-5-(trifluoromethyl)aniline. 2. N-alkylation with cyclobutanone. | N-Bromosuccinimide (NBS) |
Replacement of Chloro with Other Halogens (Fluoro, Bromo, Iodo)
Replacing the chlorine atom at the 2-position with other halogens (fluorine, bromine, or iodine) requires starting from appropriately substituted aniline precursors. These precursors can then be N-alkylated to introduce the cyclobutyl moiety.
For the bromo analog, 2-bromo-5-(trifluoromethyl)aniline (B1265768) is commercially available. This compound can serve as a direct starting material for reductive amination with cyclobutanone, yielding N-cyclobutyl-2-bromo-5-(trifluoromethyl)aniline. This provides a straightforward and efficient synthesis of the bromo-derivative.
The synthesis of fluoro and iodo analogs would follow a similar logic. The synthesis would begin with 2-fluoro-5-(trifluoromethyl)aniline (B48297) or 2-iodo-5-(trifluoromethyl)aniline, respectively. These precursors would then undergo N-alkylation with cyclobutanone or a cyclobutyl halide to afford the final target compounds. The availability of these halogenated aniline starting materials is the key factor for these syntheses.
| Derivative | Key Starting Material | Proposed Synthetic Method |
| 2-bromo -N-cyclobutyl-5-(trifluoromethyl)aniline | 2-bromo-5-(trifluoromethyl)aniline | Reductive Amination with Cyclobutanone |
| 2-fluoro -N-cyclobutyl-5-(trifluoromethyl)aniline | 2-fluoro-5-(trifluoromethyl)aniline | Reductive Amination with Cyclobutanone |
| 2-iodo -N-cyclobutyl-5-(trifluoromethyl)aniline | 2-iodo-5-(trifluoromethyl)aniline | Reductive Amination with Cyclobutanone |
Positional Isomerism Studies of the Trifluoromethyl Group
The location of the trifluoromethyl (CF₃) group on the aniline ring profoundly influences the molecule's electronic and steric characteristics. The parent compound features a meta-CF₃ group relative to the amino functionality. Studying its ortho and para isomers is essential for understanding the full spectrum of its chemical behavior.
Synthesis: The synthesis of positional isomers of 2-chloro-N-cyclobutyl-(trifluoromethyl)aniline can be approached through multi-step sequences starting from commercially available precursors. For instance, the synthesis of an ortho analog, such as 2-chloro-N-cyclobutyl-3-(trifluoromethyl)aniline, could be envisioned starting from 2-chloro-3-(trifluoromethyl)aniline (B1586914). A patent for a related synthesis describes the conversion of 2-chloro-3-trifluoromethylaniline into 2-methyl-3-trifluoromethylaniline, establishing a precedent for modification at the adjacent position google.com. A plausible route would involve the N-alkylation of the starting aniline with a cyclobutyl halide or through reductive amination with cyclobutanone.
Similarly, the para isomer, 2-chloro-N-cyclobutyl-6-(trifluoromethyl)aniline, would likely be synthesized from 2-chloro-6-(trifluoromethyl)aniline. The introduction of the trifluoromethyl group itself onto the chloroaniline backbone often involves harsh reaction conditions, such as high-temperature chlorination and fluorination of corresponding picolines (for pyridine (B92270) analogs), which highlights the challenges in achieving specific substitution patterns nih.gov.
Reactivity: The position of the CF₃ group dramatically alters the reactivity of the aniline ring and the amino group.
Nucleophilicity: The electron-withdrawing nature of the CF₃ group deactivates the aniline ring. This effect is most pronounced when the group is in the ortho or para position, where it can exert its influence through both inductive and resonance effects, thereby reducing the nucleophilicity of the nitrogen atom. The meta position (as in the parent compound) deactivates the ring primarily through a strong inductive effect.
Regioselectivity: In reactions involving the aniline moiety as a nucleophile, such as in the trifluoromethylarylation of alkenes, regiocontrol is paramount. Research has shown that for many aniline-based transformations, there is an exquisite preference for reaction at the para position relative to the amino group. The corresponding ortho product is often observed only when the para position is blocked by another substituent rsc.org. This suggests that the ortho and para trifluoromethyl analogs of this compound would exhibit significantly different regioselectivity in electrophilic aromatic substitution and related reactions compared to the parent meta isomer. For example, in the para-CF₃ isomer, the positions ortho to the amino group would be the primary sites for reaction, whereas in the ortho-CF₃ isomer, the remaining para position would be strongly activated.
Replacing the trifluoromethyl group with other functionalities is a key strategy for modulating the electronic properties of the aniline derivative.
Substitution with Other Fluoroalkyl Groups: The trifluoromethyl group can be replaced by other fluoroalkyl groups, such as difluoromethyl (CHF₂), tetrafluoroethyl (CF₂CF₃), or perfluoropropyl (CF₂CF₂CF₃), to subtly alter the molecule's properties. The synthesis of such analogs can be achieved through methods like photoinduced difluoroalkylation of anilines acs.org.
The nature of the fluoroalkyl substituent can have a measurable impact on reaction outcomes. In a study on the synthesis of 1,5-benzodiazepine derivatives from polyfluoroalkyl-substituted diketones, researchers observed a direct correlation between the fluoroalkyl group and the reaction yield. As shown in the table below, replacing a trifluoromethyl group with a longer fluoroalkyl chain led to a notable increase in product yield, suggesting that steric or electronic differences between these groups influence the reaction efficiency acs.org.
| Fluoroalkyl Group (RF) | Effect on Reaction Yield Compared to CF3 | Reference |
|---|---|---|
| -CF3 | Baseline | acs.org |
| -CF2CF3 | Noticeable Increase | acs.org |
| -CF2CF2CF3 | Noticeable Increase | acs.org |
| -CHF2 | Leads to different product distribution under certain conditions | acs.org |
Substitution with Other Electron-Withdrawing Groups (EWGs): The CF₃ group can also be substituted with classic EWGs like nitro (NO₂), cyano (CN), or sulfonyl (SO₂R). The synthesis of such meta-substituted anilines can be accomplished through various benzannulation strategies where the EWG is incorporated into one of the starting materials beilstein-journals.org. The choice of EWG is critical, as its electron-withdrawing strength plays a pivotal role in directing the course of the reaction beilstein-journals.org.
Structure-Reactivity Relationship (SAR) Studies in Synthetic Organic Chemistry
Structure-reactivity relationship studies in synthetic organic chemistry aim to correlate specific structural features of a molecule with its behavior in chemical reactions, such as reaction rates and product selectivity.
By systematically modifying the structure of this compound, one can establish clear relationships between structure and reactivity.
Influence of CF₃ Position: The position of the trifluoromethyl group dictates the electronic density at various points on the aromatic ring. A para-CF₃ group, for instance, would significantly decrease the basicity (pKa) of the anilinic nitrogen compared to a meta-CF₃ group due to a direct resonance-withdrawing effect. This reduced nucleophilicity would slow down reactions where the aniline acts as a nucleophile. Conversely, it would make the N-H proton more acidic.
Influence of CF₃ Substitution: Replacing the CF₃ group with other EWGs alters the electronic landscape of the molecule. The strong electron-withdrawing nature of a trifluoromethyl group can impact reaction yields; in one study on the hydroalkoxylation of dienes, a substrate bearing a CF₃ group gave a significantly reduced yield, which was attributed to the high reactivity of the product leading to polymerization acs.org. Substituting CF₃ with a weaker EWG could mitigate such side reactions.
The table below summarizes the expected impact of these structural modifications on the chemical properties and reactivity of the aniline derivative.
| Structural Modification | Effect on Basicity (pKa) of NH | Effect on Ring Nucleophilicity | Predicted Impact on Reaction Rate (e.g., C-N Coupling) |
|---|---|---|---|
| CF3 at C5 (Parent) | Low | Deactivated (Inductive) | Baseline |
| CF3 at C3 (ortho) | Very Low | Strongly Deactivated (Inductive + Resonance) | Slower |
| CF3 at C6 (para) | Very Low | Strongly Deactivated (Inductive + Resonance) | Slower |
| Replace CF3 with CHF2 | Higher than parent | Less Deactivated | Faster |
| Replace CF3 with NO2 | Lower than parent | More Deactivated | Slower |
The insights gained from SAR studies enable the rational design of derivatives with tailored reactivity for specific synthetic transformations. By choosing the appropriate substituent and its position, a chemist can control reaction pathways and outcomes.
A compelling example of this principle is found in the study of cyclization reactions. Researchers discovered that simply replacing an N-sulfonyl group on an aniline with an N-trifluoroacetyl group completely changed the reaction's outcome. The N-sulfonyl derivative underwent a standard cyclization, while the N-trifluoroacetyl derivative suppressed this pathway and instead enabled a different, synthetically valuable ring expansion reaction acs.org. This demonstrates how a subtle electronic change at the nitrogen atom can be used to tune the molecule's reactivity and divert it toward a desired product.
Furthermore, the reactivity of a substrate can be tuned by considering its interaction with reagents. In a photoinduced copper-catalyzed C–N coupling reaction involving trifluoromethylated arenes, the choice of ligand was critical. An electron-rich ligand failed when another EWG was present on the aromatic ring, whereas an electron-deficient ligand successfully promoted the desired coupling nih.gov. This illustrates that designing a synthetic strategy involves not only modifying the substrate but also selecting complementary reagents that match its specific electronic profile, enabling a high degree of control over the chemical transformation.
Applications As a Synthetic Building Block in Advanced Organic Chemistry
Potential as a Precursor for Complex Aromatic and Heterocyclic Scaffolds
While direct evidence is unavailable for 2-chloro-N-cyclobutyl-5-(trifluoromethyl)aniline , anilines are fundamental starting materials in heterocyclic chemistry. The reactivity of the aniline (B41778) core—the nucleophilicity of the amine and the potential for electrophilic substitution on the aromatic ring—is central to many classical and modern synthetic strategies.
General Approaches to Indoles and Quinoline (B57606) Derivatives
The synthesis of indole and quinoline scaffolds frequently employs aniline derivatives. For instance, the Fischer indole synthesis involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. Aniline derivatives can be converted to the necessary hydrazine precursors.
For quinolines, several named reactions utilize anilines as key components:
Skraup Synthesis: Involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. iipseries.org
Doebner-von Miller Reaction: A reaction between an α,β-unsaturated carbonyl compound and an aniline, typically catalyzed by a Lewis or Brønsted acid. iipseries.orgjptcp.com
Conrad-Limpach Synthesis: The condensation of anilines with β-ketoesters is a common route to 4-hydroxyquinolines. jptcp.comorientjchem.org
Friedländer Annulation: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. orientjchem.org
A hypothetical application of This compound in these reactions would be expected to yield quinoline cores bearing its specific substitution pattern, which could be of interest in medicinal chemistry.
General Approaches to Pyrimidine and Triazole Systems
The construction of pyrimidine and triazole rings often involves the condensation of amidines or related precursors with 1,3-dicarbonyl compounds or their equivalents. While anilines are not always direct precursors for the core ring, they are often incorporated as substituents. For instance, 2-aminopyrimidines can be synthesized, and anilines can be subsequently attached at other positions, such as the 4-position of a 2-amino-4-chloropyrimidine intermediate. nih.govthieme.de The synthesis of certain 5-trifluoromethylpyrimidine derivatives has been explored for their potential as EGFR inhibitors, highlighting the importance of this structural motif. nih.gov
For 1,2,4-triazoles, a common synthetic route involves the cyclization of thiosemicarbazide derivatives, which can be prepared from hydrazines. mdpi.com 1,2,3-triazoles are famously synthesized via the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne (a "click" reaction). mdpi.comnih.gov Aniline derivatives can be converted to aryl azides, making them potential precursors for this class of heterocycles. mdpi.comresearchgate.net
General Approaches to Benzothiazole Scaffolds
The most prevalent method for synthesizing the benzothiazole core is the condensation of a 2-aminothiophenol with a variety of reagents, including aldehydes, carboxylic acids, or acyl chlorides. ekb.egnih.gov Alternatively, benzothiazoles can be formed directly from anilines through reactions with a thiocyanating agent, such as potassium thiocyanate, in the presence of bromine to form a 2-aminobenzothiazole intermediate in a process known as the Hugershoff synthesis. orientjchem.org This approach could theoretically be applied to This compound to generate a correspondingly substituted benzothiazole.
Potential Role in the Development of Bridged or Constrained Ring Systems
The incorporation of aniline-derived fragments into complex, three-dimensional architectures like bridged or spirocyclic systems is a sophisticated area of organic synthesis.
General Approaches to Spiro- and Polycyclic Architectures
The synthesis of spirocyclic and polycyclic indolines can be achieved through dearomative spirocyclization reactions. While no specific examples involve This compound , general methods exist, such as radical addition/spirocyclization cascades of specific alkynes. Another approach involves the de novo synthesis from aniline-derived substrates to create functionalized tricyclic indoline cores.
General Approaches to Conformationally Restricted Scaffolds
Creating conformationally restricted scaffolds is crucial for optimizing ligand-receptor interactions in drug design. Bridged bicyclic ring systems, for example, are often synthesized using intramolecular cycloaddition reactions, such as the intramolecular Diels-Alder (IMDA) reaction. nih.gov While the aniline moiety itself is not typically the dienophile or diene, it can be part of a larger substrate designed to undergo such cyclizations, thereby incorporating the substituted aromatic ring into a rigid, bridged framework. Radical cyclizations of precursors like 2-chloro-N-(cycloalk-1-enyl)acetamides also provide a pathway to fused and bridged lactam systems. rsc.org
Utilization in Multi-Component Reactions (MCRs) for Scaffold Diversity
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. ljmu.ac.uk These reactions are prized in medicinal chemistry and drug discovery for their ability to rapidly generate libraries of complex molecules from simple, readily available building blocks. bohrium.comrsc.org Anilines are frequently employed as the amine component in many prominent MCRs.
While direct studies featuring this compound in MCRs are not extensively documented, its structure is well-suited for participation in several key MCRs. The secondary amine functionality allows it to act as a nucleophile. However, the electron-withdrawing nature of the chloro and trifluoromethyl groups on the aniline ring reduces the nucleophilicity of the amine, which can sometimes present a challenge. For instance, in Ugi reactions, anilines with electron-donating groups tend to perform well, while electron-deficient anilines may react less efficiently or fail to undergo cyclization in subsequent steps. rsc.org
Despite this, the participation of electron-deficient anilines is feasible and provides access to unique chemical structures. The Ugi four-component reaction (U-4CR), for example, combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. nih.govnih.gov The incorporation of the 2-chloro-5-(trifluoromethyl)phenyl moiety via this route would yield products with enhanced metabolic stability and lipophilicity, properties conferred by the trifluoromethyl group. nih.gov
The table below summarizes key MCRs where substituted anilines, such as the title compound, could serve as the amine component.
| Multi-Component Reaction | Reactants | Resulting Scaffold | Potential Role of the Aniline |
| Ugi Reaction | Amine, Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Serves as the primary or secondary amine component, forming an initial imine intermediate. nih.gov |
| Groebke-Blackburn-Bienaymé | Aldehyde, Isocyanide, Aminopyridine/Amidine | Fused Imidazopyridines | Can be used as the amine component if suitably functionalized. |
| Petasis Reaction | Amine, Aldehyde, Boronic Acid | Substituted Amines | Functions as the secondary amine, reacting with the aldehyde and boronic acid. |
| Gold-Catalyzed Annulation | Amine, Two different Alkynes | Highly Substituted Anilines | In some variations, an amine is a key component in the initial formation of a pyrrole, which then undergoes further reaction. researchgate.net |
These reactions demonstrate the potential of this compound as a building block to introduce specific physicochemical properties into diverse molecular frameworks, enabling the exploration of new chemical space. rsc.org
Chemical Probe Development: Synthesizing Compounds for Mechanistic Investigations
Chemical probes are small molecules designed to study biological processes or to identify and validate therapeutic targets. The unique properties of fluorine atoms, particularly in the form of a trifluoromethyl (-CF₃) group, have made them invaluable in the design of such probes. ljmu.ac.uk The trifluoromethyl group is an excellent reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which is highly sensitive to the local molecular environment. researchgate.netnih.gov
The subject compound, this compound, serves as an ideal precursor for ¹⁹F NMR-based chemical probes. The trifluoromethyl group attached to the aromatic ring is highly polarizable and sensitive to changes in the surrounding environment, making it an effective sensor. nih.gov Synthetic modification of the amine or the aromatic ring could be used to attach this molecule to a larger biological scaffold, such as a peptide or an inhibitor, allowing researchers to monitor conformational changes or binding events in real-time. For example, probes containing an aryl-CF₃ group have been successfully used to study protein structure and interactions. researchgate.net
The general strategy for developing a chemical probe from this aniline derivative would involve:
Synthesis of a reactive intermediate: The aniline can be functionalized to introduce a reactive handle (e.g., an alkyne for "click" chemistry, or a more reactive electrophile).
Conjugation to a biomolecule: The functionalized probe is then attached to a molecule of interest, such as a drug candidate or a known ligand for a specific protein.
Mechanistic Investigation: The ¹⁹F NMR signal of the trifluoromethyl group is monitored upon interaction of the probe-conjugate with its biological target. Changes in the chemical shift provide information on binding, conformational changes, or enzymatic activity.
The metabolic stability conferred by the C-F bonds ensures that the probe remains intact during biological assays, providing a clear and interpretable signal. nih.gov
Applications in Advanced Materials Science
Polyaniline (PANI) is a well-known conducting polymer with a wide range of applications in electronics, sensors, and anti-corrosion coatings. nih.gov The properties of PANI can be finely tuned by introducing substituents onto the aniline monomer unit. The chemical polymerization of aniline derivatives, typically through oxidative coupling, allows for the creation of polymers with tailored characteristics. nih.govrsc.org
The use of this compound as a monomer in polymerization reactions could yield a substituted polyaniline with significantly enhanced properties:
Solubility: One of the major challenges with PANI is its poor solubility in common organic solvents, which complicates processing. The presence of the N-cyclobutyl group and the trifluoromethyl group could disrupt the intermolecular packing of the polymer chains, thereby increasing its solubility. researchgate.net
Optical and Electronic Properties: The strong electron-withdrawing nature of both the chloro and trifluoromethyl substituents would significantly alter the electronic structure of the resulting polymer. This would impact its conductivity, redox potentials, and optical absorption characteristics, potentially making it suitable for specialized electronic devices or sensors.
The table below outlines the expected influence of the specific substituents of this compound on the properties of the resulting polymer, based on established principles of polymer chemistry.
| Substituent | Position on Aniline Ring | Expected Effect on Polymer Properties | Reference/Principle |
| -CF₃ | meta to amine | Strong electron-withdrawing effect, increased thermal stability, enhanced solubility, modified electronic properties. | researchgate.netcolab.ws |
| -Cl | ortho to amine | Electron-withdrawing effect, potential for steric hindrance affecting polymerization and planarity. | nih.gov |
| -Cyclobutyl | on Nitrogen | Increases solubility by disrupting chain packing, introduces steric bulk that can affect conductivity. | nih.gov |
The chemical oxidative copolymerization of aniline with fluoro-substituted anilines has been shown to produce materials with greater thermal stability and improved processibility compared to the parent PANI homopolymer. researchgate.netcolab.ws
The design of molecules for liquid crystals and supramolecular materials relies on precise control over intermolecular interactions and molecular shape. The rigid structure and specific electronic properties of this compound make it an interesting candidate for these applications.
Liquid Crystals: Liquid crystals are states of matter that have properties between those of conventional liquids and those of solid crystals. Molecules that form liquid crystalline phases (mesogens) typically have a rigid core and flexible terminal groups. The inclusion of fluorine atoms, and specifically trifluoromethyl groups, into mesogenic structures is known to influence key properties such as mesophase stability, viscosity, and dielectric anisotropy. nih.gov The trifluoromethyl group is bulky and highly electronegative, which can alter intermolecular forces and prevent unfavorable antiparallel molecular associations. nih.gov A molecule derived from this compound could be elaborated into a rod-like or bent-core structure that exhibits liquid crystalline behavior. nih.gov
Supramolecular Assembly: Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent intermolecular forces. Halogen bonding, an interaction involving an electron-deficient region on a halogen atom (the σ-hole), has emerged as a powerful tool for directing the self-assembly of molecules into predictable, extended architectures. nih.govresearchgate.net The chlorine atom in this compound can act as a halogen bond donor, forming specific interactions with halogen bond acceptors like pyridines or carbonyl groups. nih.gov This directional interaction, combined with traditional hydrogen bonding involving the N-H group and π-π stacking of the aromatic rings, could be used to construct well-defined one- or two-dimensional networks in the solid state. researchgate.netnih.gov
Intermediate in Agrochemical Research and Development (from a synthetic perspective)
Trifluoromethyl-substituted aromatic compounds are a cornerstone of modern agrochemical development, with the trifluoromethylpyridine motif being particularly prevalent in a number of commercial fungicides and herbicides. nih.govsemanticscholar.org These compounds often owe their efficacy to the metabolic stability and favorable lipophilicity imparted by the -CF₃ group. nih.gov
While this compound itself is not a final agrochemical product, it represents a key structural intermediate. Its chemical architecture is closely related to precursors used in the synthesis of major fungicides. A prominent example is the fungicide Fluopicolide, which is a benzamide derivative containing a 3-chloro-5-(trifluoromethyl)pyridine core. herts.ac.uk
The industrial synthesis of Fluopicolide involves the coupling of two key intermediates, as detailed in various patents. google.comgoogle.com The process highlights the synthetic utility of trifluoromethylated amine precursors.
Synthetic Pathway to Fluopicolide:
Intermediate 1 Synthesis (The Amine Component): The crucial amine intermediate is [3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylamine. This compound is prepared from substituted picoline precursors through a series of chlorination, fluorination, and reduction steps. semanticscholar.org
Intermediate 2 Synthesis (The Acid Chloride Component): The second component is 2,6-dichlorobenzoyl chloride, typically prepared from the corresponding benzoic acid. herts.ac.uk
Coupling Reaction: The final step is an amide bond formation between the amine intermediate and the acid chloride. This is a standard acylation reaction, often carried out in a biphasic system (e.g., toluene (B28343) and water) with a base like sodium hydroxide to neutralize the HCl byproduct. google.com
The reaction is summarized in the scheme below:
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| [3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylamine | 2,6-dichlorobenzoyl chloride | Fluopicolide | Amide Coupling / Acylation |
This synthetic strategy underscores the importance of trifluoromethylated anilines and pyridylamines as high-value intermediates. The specific substitution pattern on the aromatic ring is critical for the final biological activity of the pesticide. Therefore, building blocks like this compound are vital for the synthesis and discovery of new agrochemical agents.
Computational and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetics of molecules. These methods provide a detailed picture of electron distribution and energy levels, which are fundamental to understanding a molecule's stability and reactivity.
Density Functional Theory (DFT) Studies on Ground State Properties
Table 1: Representative Calculated Ground State Properties of Substituted Anilines from DFT Studies
| Parameter | 2-chloro-5-(trifluoromethyl)aniline (Calculated) | Aniline (B41778) (Typical Calculated Values) |
| C-N Bond Length (Å) | ~1.39 - 1.41 | ~1.40 |
| C-Cl Bond Length (Å) | ~1.74 - 1.75 | - |
| C-CF3 Bond Length (Å) | ~1.49 - 1.51 | - |
| CNC Bond Angle (°) | Not Applicable | ~113-115 |
| Dihedral Angle (H-N-C-C) (°) | Not Applicable | ~20-40 |
Note: The data for 2-chloro-5-(trifluoromethyl)aniline is inferred from general DFT studies on similar compounds, as a specific published study on 2-chloro-N-cyclobutyl-5-(trifluoromethyl)aniline with these exact parameters was not identified. The N-cyclobutyl group would introduce a C-N-C bond angle and additional dihedral angles.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability; a larger gap generally implies higher stability and lower reactivity. researchgate.net
For aniline derivatives, the HOMO is typically localized on the aniline nitrogen and the aromatic ring, reflecting their nucleophilic character. The presence of the electron-withdrawing chloro and trifluoromethyl groups is expected to lower the energy of the HOMO, making the molecule less susceptible to electrophilic attack compared to unsubstituted aniline. Conversely, these groups will also lower the energy of theLUMO, potentially increasing its reactivity towards nucleophiles.
From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.
Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors for a Model Substituted Aniline
| Parameter | Value (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -0.5 to -1.5 |
| HOMO-LUMO Gap (ΔE) | 5.0 to 7.0 |
| Electronegativity (χ) | 3.5 to 4.5 |
| Chemical Hardness (η) | 2.5 to 3.5 |
| Global Electrophilicity Index (ω) | 2.0 to 3.0 |
Note: These values are representative for a similarly substituted aniline and are based on typical DFT calculation results. Specific values for this compound would require dedicated computational analysis.
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. chemistrysteps.comcolostate.edu The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).
For "this compound", the MEP surface is expected to show a region of negative potential around the nitrogen atom due to its lone pair of electrons, although this will be somewhat diminished by the electron-withdrawing effects of the substituents. The fluorine atoms of the trifluoromethyl group and the chlorine atom will also exhibit negative potential. Regions of positive potential are anticipated around the hydrogen atoms of the aniline N-H group and the cyclobutyl moiety. The aromatic ring itself will present a complex potential landscape, influenced by the competing effects of the amino group and the electron-withdrawing substituents.
Conformational Analysis of the N-Cyclobutyl Moiety and its Influence on Molecular Geometry
Computational studies on N-cyclobutylaniline would be necessary to determine the preferred conformations and the energy barriers to rotation around the N-C(cyclobutyl) bond. This rotation is likely to be hindered due to steric interactions between the cyclobutyl ring and the ortho-chloro substituent on the aniline ring. The interplay between the puckering of the cyclobutyl ring and its rotation will define the low-energy conformational landscape of the molecule. This conformational preference can influence crystal packing, solvent interactions, and the accessibility of the nitrogen lone pair for chemical reactions.
Prediction of Reactivity and Selectivity in Organic Transformations
Computational chemistry offers powerful methods to predict the reactivity and selectivity of molecules in organic reactions. By calculating the energies of reactants, products, and transition states, it is possible to map out the entire reaction pathway and identify the most favorable routes.
Transition State Calculations and Reaction Pathway Elucidation
Transition state theory is a cornerstone of understanding reaction mechanisms. Computational methods, particularly DFT, can be used to locate the transition state structure for a given reaction and calculate its energy. This information provides the activation energy, which is directly related to the reaction rate.
For "this compound", several types of reactions could be investigated computationally. For example, in a nucleophilic aromatic substitution reaction, the aniline nitrogen could act as a nucleophile. researchgate.net Transition state calculations would help to understand how the electronic and steric properties of the substituents influence the activation barrier for such a reaction.
Alternatively, reactions involving the aniline N-H bond, such as N-alkylation or N-acylation, could be modeled. acs.org The calculations would elucidate the reaction mechanism, for instance, whether it proceeds through a concerted or a stepwise pathway, and how the cyclobutyl group affects the accessibility of the nitrogen for the incoming electrophile. By comparing the activation energies for different possible reaction pathways, computational studies can predict the major products and the selectivity of the transformation.
Chemo- and Regioselectivity Predictions
The prediction of chemo- and regioselectivity in electrophilic aromatic substitution (EAS) reactions is a cornerstone of synthetic chemistry. For this compound, the aniline moiety is the primary site of such reactions. The directing effects of the substituents on the aromatic ring—the chloro, trifluoromethyl, and N-cyclobutylamino groups—are the principal determinants of the position of electrophilic attack.
The N-cyclobutylamino group, being an amino group, is a potent activating and ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring. Conversely, the chloro and trifluoromethyl groups are deactivating and meta-directing. The trifluoromethyl group is a strong electron-withdrawing group, while the chloro group is a weaker deactivating group. The interplay of these directing effects determines the ultimate regioselectivity of the molecule.
Computational methods, such as Density Functional Theory (DFT), can be employed to model the reaction pathways and predict the most likely sites of electrophilic attack. By calculating the energies of the possible intermediates (sigma complexes), the preferred reaction pathway can be identified. Furthermore, tools like RegioSQM, which predict regioselectivity based on proton affinities, can provide rapid and accurate predictions for EAS reactions. rsc.orgchemrxiv.orgnih.gov
The directing effects of the substituents in this compound are summarized in the table below.
| Substituent | Position | Electronic Effect | Directing Effect |
| -NH-cyclobutyl | 1 | Activating | Ortho, Para |
| -Cl | 2 | Deactivating | Ortho, Para |
| -CF3 | 5 | Strongly Deactivating | Meta |
Given the substitution pattern, the positions ortho and para to the strongly activating N-cyclobutylamino group are the most likely sites for electrophilic attack. However, the steric hindrance from the N-cyclobutyl group and the adjacent chloro atom may disfavor the ortho position. Therefore, the para position relative to the amino group (the 4-position) is predicted to be the most reactive site for electrophilic substitution.
Molecular Dynamics Simulations to Understand Solvent Effects and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. chemrxiv.orgnih.gov By simulating the motions of atoms and molecules over time, MD can provide detailed insights into solvent effects and intermolecular interactions, which can significantly influence the reactivity and properties of a solute. chemrxiv.orgnih.gov
For this compound, MD simulations can be employed to understand how different solvents interact with the molecule and how these interactions affect its conformation and reactivity. For instance, in a polar protic solvent like ethanol, hydrogen bonding between the solvent and the amino group of the aniline derivative would be expected. chemrxiv.org In a polar aprotic solvent such as dimethylformamide, dipole-dipole interactions would dominate. In a nonpolar solvent like hexane, van der Waals forces would be the primary mode of interaction.
These solvent-solute interactions can influence the electronic structure of the molecule and the accessibility of its reactive sites, thereby affecting its chemo- and regioselectivity. MD simulations can also be used to study the aggregation behavior of the molecule in different solvents, which can be important in understanding its behavior in solution.
The following table summarizes the expected primary intermolecular interactions between this compound and different types of solvents.
| Solvent Type | Primary Intermolecular Interaction |
| Polar Protic (e.g., Ethanol) | Hydrogen Bonding, Dipole-Dipole |
| Polar Aprotic (e.g., Acetone) | Dipole-Dipole |
| Nonpolar (e.g., Hexane) | Van der Waals Forces |
In Silico Design of Novel Derivatives with Desired Reactivity Profiles
The principles of computational chemistry can be extended to the in silico design of novel derivatives of this compound with specific, desired reactivity profiles. stmjournals.comnih.govnih.gov This rational design process involves making systematic modifications to the parent molecule and then using computational methods to predict the properties of the resulting virtual compounds.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of aniline derivatives with their reactivity. nih.gov By identifying the key molecular descriptors that influence reactivity, such as electronic parameters (e.g., Hammett constants), steric parameters, and lipophilicity, it is possible to design new molecules with enhanced or diminished reactivity at specific positions. nih.govresearchgate.net
For example, to enhance the reactivity of the aromatic ring towards electrophilic substitution, one could replace the electron-withdrawing trifluoromethyl group with an electron-donating group. Conversely, to decrease the reactivity, a stronger electron-withdrawing group could be introduced. Computational tools can be used to screen a virtual library of such derivatives and prioritize the most promising candidates for synthesis and experimental validation.
The table below illustrates how different substituents could be introduced to modulate the reactivity of the aniline ring.
| Position of Substitution | Type of Substituent | Predicted Effect on Reactivity |
| 5 | Electron-donating (e.g., -OCH3) | Increased reactivity |
| 5 | Electron-withdrawing (e.g., -NO2) | Decreased reactivity |
| 4 | Electron-donating (e.g., -CH3) | Increased reactivity |
| 4 | Electron-withdrawing (e.g., -CN) | Decreased reactivity |
Through such in silico design strategies, it is possible to fine-tune the chemical properties of this compound and its derivatives for specific applications.
Future Research Directions and Unanswered Questions
Development of More Sustainable and Green Synthesis Methodologies
Current synthetic routes to N-alkylated anilines often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and significant waste generation. Future research should prioritize the development of environmentally benign and efficient synthetic strategies for 2-chloro-N-cyclobutyl-5-(trifluoromethyl)aniline.
Key areas of exploration include:
Catalytic N-Alkylation: Moving beyond stoichiometric alkylating agents, the use of catalytic methods for the N-cyclobutylation of 2-chloro-5-(trifluoromethyl)aniline is a primary goal. This could involve borrowing hydrogen or hydrogen autotransfer methodologies, which utilize alcohols as alkylating agents and generate water as the only byproduct. researchgate.net The development of earth-abundant metal catalysts, such as those based on manganese, would be particularly advantageous. researchgate.net
Biocatalytic Approaches: Chemoenzymatic methods, employing enzymes like nitroreductases for the reduction of a nitro precursor followed by enzymatic or chemical N-alkylation, offer a highly sustainable alternative. mdpi.com These reactions are typically performed in aqueous media under mild conditions, reducing the reliance on volatile organic solvents. mdpi.commdpi.com
Table 1: Comparison of Potential Green Synthesis Strategies
| Methodology | Potential Advantages | Key Research Challenges |
| Catalytic N-Alkylation | High atom economy, reduced waste, potential for recyclable catalysts. | Catalyst development for specific N-cyclobutylation, optimization of reaction conditions. |
| Biocatalysis | Mild reaction conditions, high selectivity, use of renewable resources. | Enzyme discovery and engineering for substrate specificity, process optimization for industrial scale-up. |
| Green Solvents/Reagents | Reduced environmental impact, potential for solvent recycling, use of renewable feedstocks. | Solvent compatibility with reactants and catalysts, cost-effectiveness of alternative reagents. |
Chemo- and Regioselective Functionalization at Less Reactive Sites
To expand the molecular diversity accessible from this compound, the development of methods for its selective functionalization at positions other than the most activated sites is crucial. The electron-withdrawing nature of the trifluoromethyl and chloro groups deactivates the aromatic ring, making C-H functionalization challenging.
Future research should focus on:
Directed C-H Functionalization: Employing removable directing groups to steer transition-metal catalysts to specific C-H bonds on the aniline (B41778) ring would enable precise installation of various functional groups. researchgate.net This would allow for the synthesis of novel derivatives with tailored electronic and steric properties.
Late-Stage Functionalization: Developing protocols for the late-stage functionalization of the aromatic core would be highly valuable for medicinal chemistry applications, allowing for the rapid generation of analogues for structure-activity relationship studies.
Functionalization of the Cyclobutyl Group: While the aromatic ring is the primary site of reactivity, exploring methods for the selective functionalization of the N-cyclobutyl moiety would open up new avenues for molecular design.
Exploration of Novel Reactivity Modes for the Compound under Photochemical or Electrochemical Conditions
Photochemical and electrochemical methods offer unique opportunities to access reactive intermediates and reaction pathways that are not readily achievable through traditional thermal methods.
Photoredox Catalysis: Visible-light-promoted reactions could enable novel transformations, such as the direct C-H trifluoromethylation of the aniline ring or the functionalization of the N-cyclobutyl group. rsc.orgnih.govresearchgate.net Photoredox catalysis can often be conducted under mild conditions and can tolerate a wide range of functional groups. nih.govnih.gov
Electrosynthesis: Electrochemical methods provide a powerful and environmentally friendly tool for synthesis, as they replace chemical oxidants or reductants with electricity. researchgate.net The electrochemical synthesis of N-cyclobutyl anilines or the functionalization of the aromatic ring through anodic or cathodic reactions are promising areas for investigation. nih.govorientjchem.org The electrochemical generation of reactive intermediates, such as radical cations, could lead to novel bond formations.
Integration into Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic methods for this compound to continuous flow and automated platforms is essential for improving efficiency, safety, and scalability.
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved heat and mass transfer, and the ability to safely handle hazardous intermediates. acsgcipr.orgmdpi.com The development of a continuous flow process for the synthesis and subsequent functionalization of this compound would be highly advantageous for industrial production. buchler-gmbh.comuc.pt
Automated Synthesis: Integrating the synthesis into automated platforms would enable high-throughput screening of reaction conditions and the rapid generation of libraries of derivatives for biological evaluation. chemistryworld.com This would significantly accelerate the drug discovery and development process.
Advanced Spectroscopic Characterization Techniques for Complex Intermediates and Products
A thorough understanding of reaction mechanisms and the unambiguous identification of complex products require the application of advanced spectroscopic techniques.
In-situ Spectroscopy: The use of in-situ techniques, such as ReactIR (Fourier-transform infrared spectroscopy) and process NMR, would allow for the real-time monitoring of reaction progress and the detection of transient intermediates. mdpi.comrsc.org This information is invaluable for reaction optimization and mechanistic studies.
Advanced NMR Techniques: The structural elucidation of novel, complex derivatives of this compound will benefit from the application of advanced 2D NMR techniques, such as HSQC, HMBC, and NOESY, to unambiguously determine connectivity and stereochemistry. wiley.comdiva-portal.orgresearchgate.net
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for the accurate determination of molecular formulas. rsc.org Tandem mass spectrometry (MS/MS) can provide valuable structural information and aid in the identification of reaction intermediates and byproducts. acs.orgnih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-chloro-N-cyclobutyl-5-(trifluoromethyl)aniline, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Buchwald-Hartwig amination, where palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) enable coupling of cyclobutylamine with a halogenated trifluoromethylaniline precursor under nitrogen at 80–100°C . Solvent selection (e.g., DMF, acetonitrile-water mixtures) and temperature control are critical for minimizing side reactions. Evidence from similar compounds suggests yields improve with polar aprotic solvents due to enhanced nucleophilicity .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles . Complementary techniques include multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions, with fluorine chemical shifts typically appearing at δ -60 to -70 ppm for CF₃ groups .
Q. What physicochemical properties are critical for handling and storage?
- Methodological Answer : The compound is likely a liquid at room temperature (analogous to 4-fluoro-3-(trifluoromethyl)aniline, density ~1.39 g/mL) . Storage requires inert atmospheres (N₂/Ar) and amber glassware to prevent photodegradation. Safety protocols for acute dermal/ inhalation toxicity (similar to trifluoromethylanilines) mandate fume hoods and PPE .
Q. How do electron-withdrawing groups (e.g., Cl, CF₃) affect the compound’s reactivity?
- Methodological Answer : The trifluoromethyl group reduces electron density on the aromatic ring, directing electrophilic substitution to the para position relative to the amino group. Chlorine further stabilizes intermediates via resonance, as seen in p-(trifluoromethyl)aniline derivatives .
Q. What spectroscopic techniques are essential for purity assessment?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (expected ~263.6 g/mol). Purity is validated via reverse-phase HPLC (acetonitrile-water with 0.03% formic acid) and GC-MS to detect residual solvents (e.g., isopropanol, methyl ethyl ketone) .
Advanced Research Questions
Q. How can regioselectivity challenges in introducing the cyclobutyl group be addressed?
- Methodological Answer : Steric hindrance from the cyclobutyl group necessitates optimized ligand selection (e.g., XPhos) in palladium-catalyzed reactions to favor N-arylation over competing C-H activation. Computational studies (DFT) predict transition-state energies to guide ligand design .
Q. What strategies resolve contradictions in reported synthetic yields for analogous compounds?
- Methodological Answer : Divergent yields may arise from solvent polarity (e.g., isopropanol vs. DMF) or trace moisture. Systematic DOE (design of experiments) with parameters like temperature, solvent, and catalyst loading can identify optimal conditions. Evidence from chlorinated aniline syntheses shows NCS (N-chlorosuccinimide) improves reproducibility .
Q. How does the compound’s stability under acidic/basic conditions impact its use in drug discovery?
- Methodological Answer : The trifluoromethyl group enhances metabolic stability by resisting cytochrome P450 oxidation. However, the cyclobutylamino group may undergo ring-opening under strong acids (e.g., HCl). Stability assays (e.g., pH 1–13, 37°C) with LC-MS monitoring are recommended .
Q. What computational methods validate experimental structural data?
- Methodological Answer : Density Functional Theory (DFT) calculates optimized geometries and vibrational frequencies (FT-IR). Frontier molecular orbital analysis (HOMO-LUMO gaps) predicts reactivity, corroborating NMR/XRD data. For example, trifluoromethyl groups lower HOMO energy, reducing electrophilicity .
Q. How can crystallization conditions be optimized for X-ray studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
